molecular formula C21H18ClN3O3 B11177551 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No.: B11177551
M. Wt: 395.8 g/mol
InChI Key: BALQQPHMEFFWLZ-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a pyrazole ring, a furan ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine with a furan-2-carbaldehyde derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the synthesis of various organic compounds.

Uniqueness

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5-(furan-2-yl)cyclohexane-1,3-dione is unique due to its combination of a pyrazole ring, a furan ring, and a cyclohexane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C21H18ClN3O3/c1-12-20(13-4-6-15(22)7-5-13)21(25-24-12)23-11-16-17(26)9-14(10-18(16)27)19-3-2-8-28-19/h2-8,11,14,26H,9-10H2,1H3,(H,24,25)

InChI Key

BALQQPHMEFFWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC=CO3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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